molecular formula C16H16N4O4S2 B2506523 3-(5-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1421530-83-7

3-(5-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B2506523
CAS No.: 1421530-83-7
M. Wt: 392.45
InChI Key: VCDKEGXTUBCXPJ-UHFFFAOYSA-N
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Description

3-(5-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H16N4O4S2 and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A significant application of compounds related to 3-(5-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is in the realm of antimicrobial activity. Various studies have synthesized and characterized derivatives with similar molecular structures, demonstrating their potential as antimicrobial agents. For instance, Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, showing notable antibacterial and antifungal activities (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014). Similarly, Desai and Dodiya (2014) and Dodiya, Shihory, and Desai (2012) focused on quinoline-oxadiazole–based azetidinone derivatives, also exhibiting significant antimicrobial properties (Desai & Dodiya, 2014); (Dodiya, Shihory, & Desai, 2012).

Antioxidant and Anticancer Properties

Another important application is in the development of antioxidants and anticancer agents. Aziz et al. (2021) designed novel derivatives incorporating thiophene and pyridine, demonstrating high-efficiency as antioxidants, particularly against ABTS, and suggesting potential as cytochrome c peroxidase inhibitors (Aziz et al., 2021). Redda and Gangapuram (2007) synthesized oxadiazolyl tetrahydropyridines, revealing moderate cytotoxicity against breast cancer cell lines, indicating their relevance in cancer research (Redda & Gangapuram, 2007).

Antibacterial Evaluation

The antibacterial potential of related compounds is also a key area of research. Azab, Youssef, and El-Bordany (2013) aimed at creating new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, finding several compounds with high activities (Azab, Youssef, & El-Bordany, 2013). Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and oxadiazole heterocyclic cores, evaluating their antibacterial potentials and finding moderate inhibitors, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Pharmacokinetic Modeling

In the pharmacokinetics domain, Watson, Davis, and Jones (2011) applied physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of a compound structurally similar to this compound, revealing insights into its metabolism and bioavailability (Watson, Davis, & Jones, 2011).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of several functional groups that are often found in biologically active compounds .

Properties

IUPAC Name

3-[5-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-2-11-5-6-13(25-11)26(22,23)20-8-10(9-20)16-18-14(19-24-16)12-4-3-7-17-15(12)21/h3-7,10H,2,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDKEGXTUBCXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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